9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
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Overview
Description
9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, medicinal chemistry, and material science. This particular compound features a unique structure that combines a carbazole core with an ethyl group and a piperazine moiety substituted with a fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, where the carbazole derivative reacts with piperazine.
Substitution with Fluorobenzyl Group: The final step involves the substitution of the piperazine nitrogen with a fluorobenzyl group using appropriate fluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-diones.
Reduction: Reduction reactions can target the piperazine ring, converting it to a more saturated form.
Substitution: The compound can participate in various substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
Oxidation: Carbazole-3,6-diones
Reduction: Saturated piperazine derivatives
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Carbazole derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.
Medicine
Medically, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its excellent optoelectronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: Lacks the piperazine and fluorobenzyl groups, making it less versatile in terms of functionalization.
3,6-dibromo-9-ethylcarbazole: Contains bromine atoms, which can be further functionalized but may have different reactivity.
9-ethyl-3,6-dimethylcarbazole: Features methyl groups instead of the piperazine moiety, affecting its chemical properties.
Uniqueness
The uniqueness of 9-ETHYL-3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE lies in its combination of functional groups, which provide a balance of electronic properties and reactivity. This makes it a valuable compound for various applications, from material science to medicinal chemistry.
Properties
Molecular Formula |
C26H28FN3 |
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Molecular Weight |
401.5g/mol |
IUPAC Name |
9-ethyl-3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C26H28FN3/c1-2-30-25-9-4-3-8-23(25)24-17-21(10-11-26(24)30)19-29-14-12-28(13-15-29)18-20-6-5-7-22(27)16-20/h3-11,16-17H,2,12-15,18-19H2,1H3 |
InChI Key |
KZFMPFNYDIVNAB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C51 |
Origin of Product |
United States |
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